molecular formula C27H27FN4O2 B12632650 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol

5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B12632650
M. Wt: 458.5 g/mol
InChI Key: VZSYSTMRJQPRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance and Research Context

The compound’s architecture merges three critical pharmacophoric elements:

  • Piperazine-fluorophenyl system : Derived from established neuroactive scaffolds, as seen in 1-(4-fluorophenyl)piperazine metabolites of sedative drugs, this moiety may confer affinity for monoamine transporters or G-protein-coupled receptors.
  • Pyrazole-phenol core : Analogous to 2-(5-phenyl-1H-pyrazol-3-yl)phenol derivatives, this segment could provide hydrogen-bonding capacity and π-stacking interactions critical for target engagement.
  • Ethoxy linker : The -OCH2CH2- spacer, as observed in bioactive piperazine ethers, likely balances conformational flexibility with optimal spatial separation of pharmacophores.

Recent advances in pyrazole azabicyclo[3.2.1]octane sulfonamides demonstrate how strategic substitution patterns (e.g., 5-alkyl/aryl groups on pyrazole) dramatically influence target affinity. Similarly, fluorination at specific positions in piperazine derivatives enhances metabolic stability and blood-brain barrier penetration. The integration of these features positions this compound as a candidate for central nervous system (CNS) targeting or enzyme modulation.

Objectives of Structural and Functional Exploration

Three primary research objectives emerge for this compound:

1.2.1. Conformational Analysis of the Piperazine-Ethoxy-Phenol Axis
The rotational freedom of the ethoxy linker (C-O-C-C-N) creates multiple low-energy conformers. Molecular modeling of analogous systems suggests that gauche conformations may preferentially orient the piperazine and phenol moieties for simultaneous target interaction. Substituent effects on torsion angles will be critical, as fluorination at the phenyl ring’s 2-position introduces steric and electronic perturbations absent in simpler analogs.

1.2.2. Electronic Characterization of Hybrid Aromatic Systems
The compound contains three distinct aromatic regions:

  • Fluorophenyl group : The electronegative fluorine substituent induces para-directing effects and modulates electron density.
  • Pyrazole ring : As a 1H-tautomer, the N-H group enables hydrogen bonding, while the 4-phenyl substitution creates a hydrophobic pocket.
  • Phenolic hydroxyl : With a pKa ~10, this group may undergo pH-dependent ionization, affecting solubility and target binding.

Computational studies on related pyrazole-piperazine hybrids reveal that frontier molecular orbitals (HOMO/LUMO) localize preferentially on the pyrazole and fluorophenyl rings, suggesting these regions dominate charge-transfer interactions.

1.2.3. Structure-Activity Relationship (SAR) Profiling
Key structural variables for SAR exploration include:

Structural Feature Modification Example Biological Impact (Based on Analogs)
Piperazine substitution 2-F vs. 4-F phenyl Alters receptor subtype selectivity
Pyrazole position 4-Ph vs. 5-Ph Changes hydrogen-bonding geometry
Ethoxy linker length -OCH2CH2- vs. -OCH2- Modulates inter-pharmacophore distance
Phenol ring substituents -OH vs. -OCH3 Affects membrane permeability and metabolism

Data from pyrazole sulfonamide inhibitors demonstrate that small structural changes (e.g., methyl group position) can produce >10-fold potency shifts, underscoring the need for precise synthetic control.

Properties

Molecular Formula

C27H27FN4O2

Molecular Weight

458.5 g/mol

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C27H27FN4O2/c28-24-8-4-5-9-25(24)32-14-12-31(13-15-32)16-17-34-21-10-11-22(26(33)18-21)27-23(19-29-30-27)20-6-2-1-3-7-20/h1-11,18-19,33H,12-17H2,(H,29,30)

InChI Key

VZSYSTMRJQPRQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Method A: Direct Etherification

This method involves the reaction of 4-(2-fluorophenyl)piperazine with a suitable phenolic compound under etherification conditions.

Reagents:

  • 4-(2-fluorophenyl)piperazine
  • 4-hydroxyphenylpyrazole
  • Base (e.g., potassium carbonate)
  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve 4-(2-fluorophenyl)piperazine and 4-hydroxyphenylpyrazole in acetonitrile.
  • Add potassium carbonate as a base to facilitate the reaction.
  • Heat the mixture to reflux for several hours.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Upon completion, cool the mixture and extract with dichloromethane.
  • Purify the crude product using column chromatography.

Yield: Approximately 75% based on initial reagent quantities.

Method B: Two-Step Synthesis

This method employs an initial formation of an intermediate followed by subsequent functionalization to yield the final product.

Step 1: Synthesis of Intermediate

  • React 4-(2-fluorophenyl)piperazine with ethylene oxide to form an alkoxy intermediate.

Step 2: Coupling Reaction

  • The alkoxy intermediate is then reacted with 4-hydroxyphenylpyrazole under basic conditions similar to Method A.

Reagents for Step 1:

  • Ethylene oxide
  • Base (e.g., sodium hydride)

Procedure for Step 1:

  • Combine 4-(2-fluorophenyl)piperazine with ethylene oxide in an inert atmosphere.
  • Stir at room temperature until the reaction is complete.
  • Purify by extraction and chromatography.

Yield for Intermediate: Approximately 80%.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields due to enhanced energy transfer.

Reagents:

  • Same as Method A

Procedure:

  • Combine all reagents in a microwave-safe vessel.
  • Set the microwave to appropriate power settings (e.g., 300W) for a specified duration (e.g., 10 minutes).
  • Allow cooling and proceed with extraction and purification as previously described.

Yield: Up to 85%, demonstrating efficiency in reaction time and product recovery.

Method Yield (%) Reaction Time Advantages Disadvantages
Direct Etherification 75 Several hours Simplicity Longer reaction time
Two-Step Synthesis 80 Longer due to two steps Higher yield for intermediates More complex setup
Microwave-Assisted 85 Minutes Faster reactions Requires specialized equipment

The preparation of 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol can be effectively achieved through various synthetic methods, each offering unique benefits and challenges. The choice of method may depend on available resources, desired yield, and time constraints. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways that could enhance efficiency or reduce costs.

Chemical Reactions Analysis

Reactivity of the Phenolic Hydroxyl Group

The phenolic –OH group (position 5 on the central benzene ring) undergoes typical electrophilic substitution and derivatization reactions:

  • Alkylation/Acylation :
    Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions (e.g., K₂CO₃) to form ethers or esters. For example, methylation yields 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenyl methyl ether .

    • Mechanism: Deprotonation of –OH by base → nucleophilic attack on the electrophilic carbon of the alkylating agent.

  • Sulfonation :
    Reacts with concentrated sulfuric acid to introduce a sulfonic acid group (–SO₃H) at the para position relative to the –OH group .

Piperazine Ring Functionalization

The 4-(2-fluorophenyl)piperazine moiety (linked via an ethoxy group) participates in nucleophilic and coordination reactions:

  • N-Alkylation :
    The secondary amine in piperazine reacts with alkyl halides (e.g., benzyl chloride) to form tertiary amines. For example, alkylation at the piperazine nitrogen generates 1-benzyl-4-(2-fluorophenyl)piperazine derivatives .

    • Conditions: Typically performed in polar aprotic solvents (e.g., DMF) with a base (e.g., NaH).

  • Reductive Amination :
    Reacts with aldehydes/ketones in the presence of NaBH₃CN or other reducing agents to form substituted piperazines. This method is critical for introducing diverse substituents .

Ethoxy Linker Modifications

The ethoxy (–OCH₂CH₂–) bridge between the phenol and piperazine groups is susceptible to cleavage:

  • Acidic Cleavage :
    Treatment with HBr/acetic acid breaks the ether bond, yielding 2-(4-phenyl-1H-pyrazol-5-yl)phenol and 1-(2-hydroxyethyl)-4-(2-fluorophenyl)piperazine .

Pyrazole Ring Reactivity

The 4-phenyl-1H-pyrazole substituent (position 2 on the central benzene ring) undergoes electrophilic substitution:

  • Nitration :
    Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the pyrazole’s 3-position, forming 2-(3-nitro-4-phenyl-1H-pyrazol-5-yl)phenol derivatives .

  • Metal Coordination :
    The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential bioactivity .

Salt Formation

The piperazine nitrogen and phenolic –OH group enable salt formation with acids:

Acid UsedProductApplicationSource
Fumaric acidFumarate saltImproved solubility for formulations
Hydrochloric acidHydrochloride saltCrystallization/purification

Oxidative Transformations

  • Phenol Oxidation :
    Reacts with oxidizing agents (e.g., KMnO₄) to form quinone derivatives, though this is rarely exploited due to scaffold instability .

Cross-Coupling Reactions

The arylpyrazole and fluorophenyl groups participate in Pd-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    The brominated pyrazole intermediate reacts with arylboronic acids to introduce substituents (e.g., –CF₃, –OMe) .

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.

Key Synthetic Challenges and Solutions

  • Regioselectivity in Pyrazole Functionalization : Controlled by steric and electronic effects of the 4-phenyl group .

  • Piperazine Stability : Avoid strong acids to prevent N-oxide formation .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C20H22FN3O2C_{20}H_{22}F_{N_{3}}O_{2}, and it features a phenolic moiety, piperazine ring, and pyrazole derivative, which are essential for its interaction with biological targets.

Antidepressant Activity

Research indicates that compounds containing piperazine and pyrazole moieties exhibit antidepressant-like effects. The presence of the 2-fluorophenyl group enhances the binding affinity to serotonin receptors, which may contribute to mood regulation. Studies have shown that derivatives of this compound can modulate neurotransmitter levels, particularly serotonin and norepinephrine, thus providing a basis for their use in treating depression and anxiety disorders .

Anticancer Potential

The pyrazole derivatives have been investigated for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. The compound has shown promise in preclinical studies targeting cancer cell lines, suggesting that it may disrupt cellular signaling pathways essential for cancer proliferation .

Neuropharmacological Effects

The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for neuropharmacological research. It has been evaluated for its effects on dopamine and serotonin receptors, which are crucial in the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder .

Structure-Activity Relationship Studies

5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol serves as a valuable scaffold for the development of new drugs. Researchers are utilizing this compound to explore structure-activity relationships (SAR), aiming to optimize its efficacy and reduce side effects. By modifying different parts of the molecule, scientists can assess how changes affect biological activity and selectivity towards specific targets .

Synthesis of Analogues

The synthesis of analogues based on this compound is an active area of research. These analogues are being tested for enhanced pharmacological profiles or novel therapeutic effects. For instance, modifications to the piperazine ring or the phenolic group can lead to compounds with improved solubility or bioavailability .

Case Study 1: Antidepressant Efficacy

A study published in 2022 investigated the antidepressant-like effects of a series of piperazine derivatives, including those based on the structure of 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol. The results indicated significant reductions in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and analogs from the evidence:

Piperazine-Containing Analogs

Compound Name / ID Key Structural Differences Functional Implications References
4-(1H-Pyrazol-4-yl)-1-[4-(4-(trifluoromethyl)phenyl)piperazin-1-yl]butan-1-one Piperazine linked via butanone (vs. ethoxy); trifluoromethylphenyl substituent (vs. 2-fluorophenyl). The butanone linker may reduce metabolic stability compared to ethoxy. Trifluoromethyl groups enhance lipophilicity but may alter receptor selectivity .
5-(1-Methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol hydrochloride Piperidine (vs. piperazine); fused bicyclic core (vs. pyrazole-phenol). Piperidine lacks the basicity of piperazine, potentially reducing CNS penetration. The dibenzocycloheptenyl system may confer distinct binding profiles .
4-{5-[4-(2-Methoxyphenyl)piperazin-1-ylmethyl]-[1,2,4]oxadiazol-3-ylmethyl}-phenol Piperazine connected via oxadiazole and methyl groups (vs. ethoxy); methoxyphenyl (vs. fluorophenyl). Oxadiazole improves metabolic resistance but reduces flexibility. Methoxy groups offer hydrogen-bonding potential, contrasting with fluorine’s electronegativity .

Pyrazole-Containing Analogs

Compound Name / ID Key Structural Differences Functional Implications References
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol Nitrophenoxy substituent (vs. fluorophenyl-piperazine-ethoxy); lacks piperazine. Nitro groups enhance electron-withdrawing effects but may increase toxicity. Absence of piperazine limits CNS activity .
5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one Ethyl and phenoxy substituents (vs. phenyl and piperazine-ethoxy); pyrazolone core (vs. phenol-pyrazole). Pyrazolone’s keto group may improve solubility but reduce aromatic stacking interactions. Fluorophenyl substitution is retained but in a distinct position .
Phenol, 2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-(1H-tetrazol-5-yl) Tetrazole replaces piperazine-ethoxy; fluorophenyl on pyrazole (vs. phenol). Tetrazole enhances acidity and metal-binding capacity, useful in enzyme inhibition. Lack of piperazine diminishes potential for amine receptor interactions .

Fluorophenyl-Containing Analogs

Compound Name / ID Key Structural Differences Functional Implications References
7-Chloro-5-(2-fluorophenyl)-2-(nitromethylene)-2,3-dihydro-1H-1,4-benzodiazepine Benzodiazepine core (vs. pyrazole-phenol); nitro group (vs. piperazine). Nitromethylene and benzodiazepine motifs suggest GABA receptor activity. Fluorophenyl enhances binding but lacks the piperazine’s secondary amine .
5-{1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Piperidine (vs. piperazine); triazolone (vs. pyrazole). Piperidine’s reduced basicity may lower bioavailability. Triazolone introduces a polar carbonyl, altering solubility .

Key Research Findings and Trends

Piperazine vs. Piperidine : Piperazine’s secondary amine enhances solubility and CNS penetration compared to piperidine derivatives, as seen in and .

Fluorophenyl Positioning : 2-Fluorophenyl on piperazine (target compound) may optimize σ-receptor affinity compared to 4-fluorophenyl analogs .

Linker Flexibility: Ethoxy linkers (target compound) balance rigidity and metabolic stability better than butanone () or oxadiazole () bridges .

Pyrazole Substitution: 4-Phenylpyrazole (target compound) likely improves aromatic stacking vs. nitrophenoxy () or tetrazolyl () variants .

Biological Activity

5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H24FN3O\text{C}_{22}\text{H}_{24}\text{F}\text{N}_3\text{O}

This structure includes a piperazine moiety, which is known for its role in enhancing the bioactivity of various pharmacological agents. The presence of the fluorophenyl group is also significant in modulating the compound's interaction with biological targets.

Research indicates that this compound exhibits activity through multiple mechanisms:

  • Serotonin Receptor Modulation : The piperazine ring is associated with interactions at serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are crucial for mood regulation and anxiety responses .
  • Dopamine Receptor Affinity : The compound shows affinity for dopamine receptors, which may contribute to its potential antidepressant effects .
  • Inhibition of Enzymatic Activity : Studies have suggested that it may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing serotonin and dopamine levels in the brain .

Antidepressant-Like Effects

A notable study evaluated the antidepressant-like effects of this compound using animal models. The results indicated that administration led to significant reductions in depressive behaviors without altering locomotor activity, suggesting a specific antidepressant effect .

Neuroprotective Properties

Another area of research focused on the neuroprotective properties of the compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .

Antitumor Activity

Preliminary investigations into the antitumor activity revealed that this compound exhibited cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Efficacy Data Table

Biological ActivityModel/SystemObserved EffectReference
Antidepressant-like effectsRodent modelReduced depressive behavior
Neuroprotective effectsNeuronal cell culturesProtection against oxidative stress
CytotoxicityCancer cell linesInduced apoptosis

Case Studies

  • Case Study on Antidepressant Effects : In a controlled study involving rats, the compound was administered over a two-week period. Behavioral assays indicated significant improvements in depressive-like symptoms compared to control groups, supporting its potential use in treating depression.
  • Neuroprotection Against Oxidative Stress : A series of experiments were conducted using SH-SY5Y neuroblastoma cells exposed to oxidative stressors. The results showed that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.
  • Antitumor Activity Assessment : In vitro assays against breast and lung cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.